molecular formula C10H11N3O2 B11758165 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione

5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11758165
M. Wt: 205.21 g/mol
InChI Key: XSRYWTWFSHIUFI-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and formamide.

    Cyclization: The aniline derivative undergoes cyclization with formamide under acidic or basic conditions to form the quinazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization and amination reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines.

Scientific Research Applications

5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family.

    4-aminoquinazoline: A similar compound with an amino group at the 4-position.

    1,3-dimethylquinazoline: A compound with methyl groups at the 1 and 3 positions.

Uniqueness

5-amino-1,3-dimethylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methyl groups enhances its potential as a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-amino-1,3-dimethylquinazoline-2,4-dione

InChI

InChI=1S/C10H11N3O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,11H2,1-2H3

InChI Key

XSRYWTWFSHIUFI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=O)N(C1=O)C)N

Origin of Product

United States

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